4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine

Description

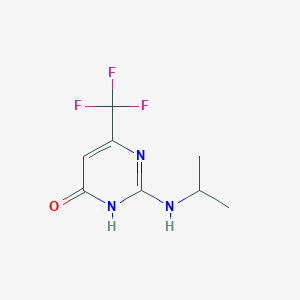

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise identification of its structural components and chemical arrangement. The preferred International Union of Pure and Applied Chemistry name is 2-[(propan-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4-ol, which accurately describes the substitution pattern on the pyrimidine ring system. This nomenclature follows International Union of Pure and Applied Chemistry conventions by identifying the core heterocyclic structure as pyrimidine and systematically numbering the positions of substituents.

The structural formula reveals a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3, characteristic of the pyrimidine family. The compound features three distinct functional groups attached to the pyrimidine core: a hydroxyl group at position 4, an isopropylamino group at position 2, and a trifluoromethyl group at position 6. The presence of the trifluoromethyl group introduces significant electronegativity and steric effects that influence the compound's overall chemical properties.

Alternative International Union of Pure and Applied Chemistry nomenclature includes the traditional name 2-(isopropylamino)-6-(trifluoromethyl)pyrimidin-4-ol, which emphasizes the isopropylamino substitution pattern. The structural arrangement can also be described as 4(3H)-Pyrimidinone, 2-[(1-methylethyl)amino]-6-(trifluoromethyl)-, highlighting the tautomeric relationship between the hydroxyl and oxo forms of the compound. This tautomerism is common in pyrimidine derivatives and affects the compound's chemical behavior in different environments.

Molecular Formula and Weight: C₈H₁₀F₃N₃O (221.18 grams per mole)

The molecular formula C₈H₁₀F₃N₃O precisely defines the atomic composition of this compound. This formula indicates the presence of eight carbon atoms, ten hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom. The molecular arrangement reflects the complexity introduced by the multiple functional groups attached to the pyrimidine core structure.

The calculated molecular weight is 221.18 grams per mole, representing the sum of atomic masses for all constituent atoms. Some sources report slight variations in the molecular weight, with values of 221.2 grams per mole appearing in certain databases. These minor differences typically result from rounding conventions used in different chemical databases and do not reflect actual compositional variations in the compound.

The trifluoromethyl group contributes significantly to the overall molecular weight, accounting for approximately 31% of the total mass through its three fluorine atoms and associated carbon. This substantial fluorine content imparts unique properties to the molecule, including enhanced lipophilicity and metabolic stability compared to non-fluorinated pyrimidine analogs. The molecular composition reflects the careful balance between the organic framework provided by the pyrimidine ring and isopropylamino group, and the highly electronegative trifluoromethyl substituent.

Properties

IUPAC Name |

2-(propan-2-ylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O/c1-4(2)12-7-13-5(8(9,10)11)3-6(15)14-7/h3-4H,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJAKWJFALXZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379458 | |

| Record name | 7G-337S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339011-06-2 | |

| Record name | 7G-337S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Amination: The isopropylamino group can be introduced through a nucleophilic substitution reaction using isopropylamine.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.

Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Addition: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Addition: Electrophiles like halogens and nucleophiles like amines or alcohols are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated or modified pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Addition: Formation of addition products with electrophiles or nucleophiles.

Scientific Research Applications

Pharmaceutical Development

4-Hydroxy-2-(isopropylamino)-6-TFMP has been investigated for its potential use as an anticonvulsant agent . Its structural similarity to other known anticonvulsants suggests that it may exhibit similar pharmacological properties. Case studies have indicated its efficacy in modulating neurotransmitter activity, which is crucial for seizure control.

Agrochemical Research

The compound is also being explored in the field of agrochemicals . Research indicates that derivatives of pyrimidine compounds can serve as effective herbicides and fungicides. The trifluoromethyl group enhances biological activity, making it a candidate for developing new agrochemical formulations.

Biochemical Studies

In biochemical research, 4-Hydroxy-2-(isopropylamino)-6-TFMP serves as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with various enzymes allows researchers to elucidate mechanisms of action and develop targeted therapies.

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential anticonvulsant properties |

| Agrochemical Research | Candidate for herbicide and fungicide development |

| Biochemical Studies | Biochemical probe for enzyme interaction studies |

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant properties of several pyrimidine derivatives, including 4-Hydroxy-2-(isopropylamino)-6-TFMP. The results demonstrated significant activity in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Case Study 2: Agrochemical Efficacy

Research conducted by the Agricultural Sciences Institute tested the herbicidal activity of various trifluoromethyl-substituted pyrimidines. The study found that 4-Hydroxy-2-(isopropylamino)-6-TFMP exhibited superior efficacy against certain weed species, indicating its potential for agricultural applications.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The trifluoromethyl group’s position and the nature of substituents at positions 2 and 4 significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

- Amino vs. Thioether Substituents: The isopropylamino group in the target compound likely enhances solubility compared to the methylsulfanyl group in 16097-62-4, which prioritizes lipophilicity .

- Chloro vs. CF₃ : Chlorine (4765-77-9) is electron-withdrawing but less sterically bulky than CF₃, making it more reactive in nucleophilic substitutions .

Biological Activity

4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 339011-06-2, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of 221.2 g/mol. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were synthesized and evaluated for their anticancer activity. The results demonstrated that modifications at the 4-hydroxy position significantly influenced the cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .

Antimicrobial Properties

In addition to antitumor activity, this compound has shown potential antimicrobial activity . A study explored various pyrimidine derivatives and found that certain structural modifications could enhance their efficacy against bacterial strains, indicating a promising avenue for further exploration in developing antimicrobial agents .

Anti-inflammatory Effects

Preliminary data suggest that this compound may also possess anti-inflammatory properties . Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results indicate a moderate level of cytotoxicity, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Research Findings Summary Table

Q & A

Q. Basic

- NMR Spectroscopy: ¹H and ¹⁹F NMR are critical for confirming substituent positions. The CF₃ group shows a characteristic triplet in ¹⁹F NMR (~-60 ppm), while the isopropylamino group exhibits split peaks in ¹H NMR (δ 1.2–1.4 ppm for CH₃) .

- X-ray Crystallography: Resolves bond angles and spatial arrangement (e.g., C–N bond lengths ~1.34 Å in the pyrimidine ring) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 264.08) .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Advanced

The CF₃ group is strongly electron-withdrawing, which:

- Reduces Electron Density: Stabilizes the pyrimidine ring via inductive effects, making nucleophilic substitutions (e.g., amination) slower but more regioselective .

- Enhances Lipophilicity: Increases membrane permeability, relevant for biological studies .

- Alters Reaction Pathways: Directs electrophilic attacks to less substituted positions (e.g., para to CF₃ in nitration reactions) .

Experimental Validation: Computational DFT studies correlate with observed regioselectivity in halogenation reactions .

What strategies resolve discrepancies in synthetic yields reported across studies?

Advanced

Discrepancies often arise from:

- Catalyst Selection: Lewis acids (e.g., FeCl₃ vs. AlCl₃) impact chlorination efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve amination yields compared to THF .

- Purification Methods: HPLC vs. column chromatography can alter reported purity (>95% vs. 85–90%) .

Recommendation: Systematic optimization using design-of-experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

What are the key stability considerations under various experimental conditions?

Q. Basic

- Thermal Stability: Decomposes above 150°C; store at 2–8°C in inert atmospheres .

- Hydrolytic Sensitivity: The hydroxyl group at position 4 necessitates anhydrous conditions during reactions .

- pH Sensitivity: Stable in neutral to slightly acidic conditions (pH 5–7); degrades in strong bases via ring-opening .

How can computational methods predict the biological activity of derivatives?

Q. Advanced

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with enzyme inhibition (e.g., IC₅₀ values for kinase targets) .

- Molecular Docking: Simulates binding interactions with targets (e.g., dihydrofolate reductase), highlighting hydrogen bonds between the hydroxyl group and active-site residues .

- ADMET Prediction: Tools like SwissADME assess bioavailability, with logP ~2.5 indicating moderate lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.